[3-Fluoro-5-(morpholin-4-yl)phenyl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-fluoro-5-morpholin-4-ylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c12-10-5-9(8-14)6-11(7-10)13-1-3-15-4-2-13/h5-7,14H,1-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYHBFVMBFXUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [3-Fluoro-5-(morpholin-4-yl)phenyl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and morpholine.
Reaction Conditions: The key step involves the nucleophilic addition of morpholine to 3-fluorobenzaldehyde, followed by reduction to yield the desired product. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
[3-Fluoro-5-(morpholin-4-yl)phenyl]methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The fluoro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions: Reactions typically occur under mild to moderate conditions, with solvents like dichloromethane (DCM) or ethanol being commonly used.
Scientific Research Applications
[3-Fluoro-5-(morpholin-4-yl)phenyl]methanol: has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-Fluoro-5-(morpholin-4-yl)phenyl]methanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural analogues and their differences:
Key Observations :
- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance metabolic stability but may reduce solubility .
- Morpholine-containing derivatives exhibit improved pharmacokinetic profiles due to the morpholine ring’s polarity and hydrogen-bonding capacity .
- Fluorine substitution at the 3-position enhances target binding affinity in receptor modulators (e.g., GPR183) .
Reactivity Trends :
Physicochemical Properties
- LogP Values: this compound: ~1.2 (moderate lipophilicity). [3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl]methanol: ~3.5 (highly lipophilic due to Cl and isopropyl groups) .
- Solubility : Morpholine derivatives show improved aqueous solubility (>10 mg/mL) compared to trifluoromethyl-substituted analogues (<2 mg/mL) .
Biological Activity
[3-Fluoro-5-(morpholin-4-yl)phenyl]methanol is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of CHFNO and a molecular weight of approximately 225.25 g/mol. Its structure includes a phenolic hydroxyl group and a morpholine ring, which are crucial for its biological activity.
Research indicates that this compound interacts with specific enzymes and receptors, modulating their activity. The fluorinated structure enhances binding affinity to target proteins, which may lead to various therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It might bind to receptors that regulate cellular signaling pathways, influencing cell growth and survival.
Anticancer Properties
Several studies have indicated that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 | < 10 | EGFR inhibition |
| Jurkat | < 5 | Induction of apoptosis |
| HT29 | < 15 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. Experimental models suggest that it can downregulate pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on A431 cells, revealing an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. This suggests enhanced efficacy against certain cancer types.
- Molecular Dynamics Simulations : Simulations indicated strong interactions between the compound and the EGFR protein, highlighting its potential as a targeted therapy for EGFR-mutant cancers.
- Animal Models : In vivo studies using xenograft models demonstrated that the compound effectively reduced tumor size compared to control groups, further supporting its anticancer potential.
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to avoid over-fluorination or side reactions.
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis of intermediates.
How can researchers address discrepancies in NMR data for this compound?
Advanced
Contradictions in NMR spectra (e.g., unexpected splitting or integration) may arise from:
- Dynamic Effects : Morpholine’s conformational flexibility can cause signal broadening. Use variable-temperature NMR (VT-NMR) to stabilize conformers and resolve splitting .
- Residual Solvent or Impurities : Purify via column chromatography (silica gel, EtOAc/hexane) or recrystallization (methanol/water) to remove byproducts. Validate purity with HPLC (e.g., retention time analysis under SMD-TFA05 conditions) .
- Stereoelectronic Interactions : Fluorine’s strong electronegativity deshields adjacent protons. Compare experimental shifts with DFT-calculated NMR (e.g., B3LYP/6-311+G(d,p)) to assign peaks accurately .
What strategies are effective for resolving racemic mixtures of this compound?
Advanced
Chiral resolution methods include:
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose- or cellulose-based columns) and isopropanol/hexane mobile phases .
- Diastereomeric Salt Formation : React the racemate with a chiral acid (e.g., (+)-camphorsulfonic acid) in ethanol, then selectively crystallize the diastereomers .
- Enzymatic Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively esterify one enantiomer. Monitor enantiomeric excess (ee) via polarimetry or chiral GC .
How does this compound interact with biological targets like GPR183?
Advanced
The compound’s morpholine and fluorophenyl groups enhance binding to hydrophobic pockets in proteins. In GPR183 studies:
- Ligand Docking : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with the oxysterol-binding site. The hydroxymethyl group may form hydrogen bonds with Thr108 or Ser272 residues .
- Functional Assays : Measure cAMP inhibition or calcium flux in HEK293 cells transfected with GPR183. Use 7α,25-OHC as a positive control and compare IC50 values .
- SAR Studies : Synthesize analogs (e.g., replacing morpholine with piperazine) to assess the role of the morpholin-4-yl group in receptor activation .
What analytical techniques are critical for characterizing this compound?
Q. Basic
- LCMS : Confirm molecular weight (e.g., m/z 226 [M+H]+) and detect impurities. Use reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients .
- FT-IR : Identify functional groups (e.g., O-H stretch at ~3300 cm⁻¹, C-F at ~1200 cm⁻¹) .
- X-ray Crystallography : Resolve 3D structure using SHELXL for refinement. Submit data to the Cambridge Structural Database (CSD) .
How can computational methods aid in predicting the reactivity of this compound?
Q. Advanced
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict reaction pathways (e.g., electrophilic substitution at the para position) .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water to study aggregation or stability. Use GROMACS with OPLS-AA force fields .
- Retrosynthetic AI Tools : Platforms like Chematica can propose novel routes using available precursors (e.g., 3-fluoro-5-nitrophenol) .
What are the challenges in scaling up the synthesis of this compound?
Q. Advanced
- Exothermic Reactions : Fluorination with KF/DMSO requires controlled heating (≤80°C) to prevent runaway reactions. Use jacketed reactors with cooling loops .
- Purification : Distillation under reduced pressure (e.g., 0.1 mmHg at 120°C) may degrade the product. Switch to flash chromatography or continuous crystallization .
- Regioselectivity : Competing substitution at the 2- or 4-positions can occur. Introduce directing groups (e.g., boronates) to enhance para-selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
